3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide
CAS No.:
Cat. No.: VC15286013
Molecular Formula: C15H9ClFN3OS
Molecular Weight: 333.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H9ClFN3OS |
|---|---|
| Molecular Weight | 333.8 g/mol |
| IUPAC Name | 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide |
| Standard InChI | InChI=1S/C15H9ClFN3OS/c16-11-3-1-2-10(8-11)14(21)19-15-18-13(20-22-15)9-4-6-12(17)7-5-9/h1-8H,(H,18,19,20,21) |
| Standard InChI Key | KDTLUYMIHNDJOY-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)F |
Introduction
3-Chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is a complex organic compound belonging to the benzamide class. It features a chloro group, a fluorophenyl moiety, and a thiadiazole ring, which are key components contributing to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its structural features, which are associated with diverse biological effects, including antimicrobial and anticancer properties.
Molecular Formula and Weight
The molecular formula of 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is not explicitly listed in the available sources, but its molecular weight is approximately 333.8 g/mol.
Synthesis and Production
The synthesis of 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide typically involves multiple steps, often utilizing continuous flow reactors and automated systems for large-scale production. These methods enhance efficiency and yield by allowing better control over reaction conditions.
Mechanism of Action
The compound interacts with specific molecular targets within biological systems, potentially binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, often involving the inhibition or activation of enzymatic processes relevant to disease mechanisms.
Potential Applications
3-Chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide is notable for its potential applications in medicinal chemistry, particularly due to its thiadiazole ring, which enhances stability and biological activity. It is researched for its antimicrobial and anticancer properties.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-N-(4-fluorophenyl)benzamide | Lacks thiadiazole ring | |
| 3-Chloro-N-(2-fluorophenyl)benzamide | Different fluorophenyl position | |
| 2-Iodo-N-(4-bromophenyl)benzamide | Contains iodine and bromine substituents |
The thiadiazole ring in 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide distinguishes it from similar compounds, enhancing its chemical stability and biological activity.
Research Findings and Future Directions
Research on 3-chloro-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]benzamide focuses on understanding its interactions with biological targets and elucidating its potential therapeutic roles. Further studies are needed to fully explore its applications in medicinal chemistry and to guide the development of new therapeutic agents.
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